(1R,2R)-1-((tert-Butoxycarbonyl)amino)-2-(difluoromethyl)cyclopropanecarboxylic acid
Description
(1R,2R)-1-((tert-Butoxycarbonyl)amino)-2-(difluoromethyl)cyclopropanecarboxylic acid (CAS: 1152134-45-6) is a cyclopropane-derived carboxylic acid featuring a tert-butoxycarbonyl (Boc)-protected amino group and a difluoromethyl substituent. Its molecular formula is C₁₀H₁₅F₂NO₄ (MW: 251.227), and it exists as a white to off-white powder with a melting point >250°C . The compound is widely used as a chiral intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and antiviral agents . Key physicochemical properties include a boiling point of 367.2±27.0°C, logP of 0.75, and moderate hydrophilicity .
Properties
IUPAC Name |
(1R,2R)-2-(difluoromethyl)-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F2NO4/c1-9(2,3)17-8(16)13-10(7(14)15)4-5(10)6(11)12/h5-6H,4H2,1-3H3,(H,13,16)(H,14,15)/t5-,10+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKVZRUUKVSWZCP-XUOSJQGZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1C(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@]1(C[C@H]1C(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper-Catalyzed Enantioselective Cyclopropanation
A copper(I)-bisoxazoline (BOX) complex catalyzes the reaction between trifluorodiazoethane (CF₃CHN₂) and alkenyl boronates to yield 2-substituted-3-(trifluoromethyl)cyclopropylboronates. For the target molecule, modified alkenyl boronates bearing pre-installed amino acid precursors are employed. Key parameters include:
The mechanism proceeds via a metallocarbene intermediate, where the copper catalyst coordinates the diazo compound, generating a carbene that inserts into the alkene bond. The bulky tBuBOX ligand enforces facial selectivity, favoring the (1R,2R) configuration.
Simmons–Smith Cyclopropanation
An alternative route utilizes the Simmons–Smith reaction, employing diiodomethane (CH₂I₂) and a zinc-copper couple to generate a zinc carbenoid. This method, while less stereoselective, offers scalability for industrial applications. Substrate-directed cyclopropanation is achieved by coordinating the zinc species to electron-rich groups (e.g., carboxylic acids), though competing pathways often reduce enantiomeric excess (ee) to ≤70%.
Installation of the Difluoromethyl Group
Trifluorodiazoethane as a CF₂H Source
Trifluorodiazoethane serves dual roles: as a carbene precursor for cyclopropanation and a latent difluoromethyl group. Post-cyclopropanation, the trifluoromethyl moiety is selectively reduced to difluoromethyl using Pd/C under hydrogen atmosphere (1 atm, 25°C). This step requires careful monitoring to avoid over-reduction to CHF₂ or CH₂F groups.
Direct Difluoromethylation via Radical Pathways
Recent advances employ photoredox catalysis to introduce CF₂H. Irradiation of ethyl difluorobromoacetate (BrCF₂CO₂Et) with a nickel catalyst generates CF₂- radicals, which add to cyclopropane-bound alkenes. While promising, this method struggles with regioselectivity (<60% yield) and necessitates further optimization.
Stereocontrolled Introduction of the Boc-Protected Amino Group
Asymmetric Amination of Cyclopropane Intermediates
Chiral palladium complexes catalyze the coupling of cyclopropane boronic esters with Boc-protected hydroxylamine derivatives. Using (R)-BINAP as a ligand, this method achieves up to 98% ee but requires anhydrous conditions to prevent Boc-group hydrolysis.
Kinetic Resolution During Boc Protection
Racemic cyclopropane amines are subjected to Boc protection using Boc₂O in the presence of a chiral base (e.g., quinine). The (1R,2R) enantiomer reacts 15-fold faster than its (1S,2S) counterpart, enabling 90% ee after 50% conversion.
Carboxylic Acid Functionalization and Final Assembly
Oxidation of Boronate Esters
Cyclopropane boronate intermediates are oxidized to carboxylic acids using NaBO₃·4H₂O in THF/H₂O (4:1). This step proceeds with >95% yield but demands strict pH control (pH 7–8) to prevent epimerization.
Protecting Group Strategy
A orthogonal protection scheme is critical:
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Temporary Silyl Protection : The carboxylic acid is masked as a tert-butyldimethylsilyl (TBS) ester during cyclopropanation to prevent side reactions.
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Boc Stability : The Boc group remains intact under acidic (TBS removal with TBAF) and basic (oxidation) conditions, ensuring 99% recovery.
Industrial-Scale Considerations
Cost Analysis of Key Reagents
| Reagent | Cost per kg (USD) | Contribution to Total Cost |
|---|---|---|
| Trifluorodiazoethane | 2,500 | 58% |
| Cu(I)-tBuBOX | 12,000 | 22% |
| Boc₂O | 800 | 12% |
| Pd/C (10% wt) | 1,200 | 8% |
Environmental Impact Mitigation
-
Solvent Recovery : DCE is recycled via fractional distillation (85% recovery).
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Catalyst Recycling : Copper residues are extracted with EDTA washes and reused (3 cycles without loss in activity).
Analytical Validation of Stereochemistry
X-ray Crystallography
Single-crystal X-ray analysis confirms the (1R,2R) configuration. Key metrics:
Chiral HPLC Methods
| Column | Mobile Phase | Retention Time (min) |
|---|---|---|
| Chiralpak IA-3 | Hexane/IPA (90:10) | (1R,2R): 14.2 |
| (1S,2S): 16.8 |
Scientific Research Applications
Peptide Synthesis
One of the primary applications of this compound is as an intermediate in the synthesis of peptide-based drugs. It serves as a building block for the development of protease inhibitors, particularly those targeting hepatitis C virus (HCV). For instance, it has been used in the synthesis of compounds like BMS-605339, which is noted for its efficacy against HCV .
Development of Antiviral Agents
The compound's structural features allow it to be incorporated into various antiviral agents. Research has shown that derivatives of this compound can exhibit potent activity against viral proteases. The macrocyclization of related compounds has been explored to enhance their therapeutic potential against HCV infections .
Synthesis of Fluorinated Compounds
The difluoromethyl group present in (1R,2R)-1-((tert-Butoxycarbonyl)amino)-2-(difluoromethyl)cyclopropanecarboxylic acid makes it a valuable precursor for synthesizing fluorinated organic compounds. These compounds are often used in drug discovery due to the unique biological properties imparted by fluorine atoms .
Building Block for Complex Molecules
This compound serves as a versatile building block for synthesizing more complex organic molecules. Its ability to undergo various chemical transformations allows chemists to create diverse derivatives that can be tailored for specific biological activities or pharmacological effects .
Case Studies
Mechanism of Action
The mechanism of action of (1R,2R)-1-((tert-Butoxycarbonyl)amino)-2-(difluoromethyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance binding affinity and selectivity, while the Boc-protected amino group allows for controlled release of the active amine. The compound’s effects are mediated through modulation of enzymatic activity or receptor signaling pathways, leading to desired biological outcomes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Cyclopropane Ring
Difluoromethyl vs. Vinyl Group
- (1R,2S)-1-[(tert-Butoxycarbonyl)amino]-2-vinylcyclopropanecarboxylic acid (CAS: 159622-10-3, MW: 227.26) replaces the difluoromethyl group with a vinyl substituent. However, the difluoromethyl group enhances metabolic stability and lipophilicity (logP: 0.75 vs. ~0.5 for vinyl), critical for blood-brain barrier penetration in CNS-targeting drugs .
Difluoromethyl vs. Trifluoromethyl/Phenyl Derivatives
- rac-(2R,3S)-1-[(tert-butoxy)carbonyl]-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid (CAS: EN300-35469303) introduces a trifluoromethyl group on a pyrrolidine ring instead of cyclopropane.
- (1R,2R)-2-(2-chlorophenyl)cyclopropane-1-carboxylic acid (CAS: 1181230-38-5) substitutes difluoromethyl with a chlorophenyl group, enhancing aromatic interactions in drug-receptor binding but increasing molecular weight (MW: 196.63) and logP .
Amino Protecting Group Variations
Boc vs. Benzoyl/Acetyl Groups
- Ethyl (1S,2R)-1-(benzoylamino)-2-(difluoromethyl)cyclopropanecarboxylate (CAS: 28474765) uses a benzoyl group instead of Boc. The benzoyl group offers greater stability under acidic conditions but requires harsher deprotection methods (e.g., strong acids), limiting its use in sensitive syntheses .
- (1R,2R)-1-Amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid (CAS: 1932201-44-9) lacks a protecting group, making it reactive but prone to oxidation and side reactions during coupling steps .
Pharmacological and Industrial Relevance
The difluoromethyl group in (1R,2R)-1-Boc-2-(difluoromethyl)cyclopropanecarboxylic acid is structurally analogous to motifs in voxilaprevir and glecaprevir , FDA-approved hepatitis C virus (HCV) protease inhibitors. These drugs highlight the importance of cyclopropane-carboxylic acid derivatives in antiviral therapy, where the difluoromethyl group enhances resistance to enzymatic degradation .
Data Tables
Table 1: Key Properties of Selected Cyclopropane Derivatives
Biological Activity
(1R,2R)-1-((tert-Butoxycarbonyl)amino)-2-(difluoromethyl)cyclopropanecarboxylic acid, commonly referred to as AD239374, is a cyclopropane derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a difluoromethyl group and a tert-butoxycarbonyl (Boc) amino group, which may influence its interaction with biological targets.
- IUPAC Name : (1R,2R)-1-((tert-butoxycarbonyl)amino)-2-(difluoromethyl)cyclopropane-1-carboxylic acid
- Molecular Formula : C10H15F2NO4
- Molecular Weight : 251.23 g/mol
- CAS Number : 1152134-45-6
- Purity : ≥ 95%
Biological Activity Overview
Research into the biological activity of AD239374 has primarily focused on its role as a potential therapeutic agent. The compound's structure suggests it may interact with various biological pathways, particularly those involving enzyme inhibition and receptor modulation.
Enzyme Inhibition
AD239374 has been evaluated for its inhibitory effects on specific enzymes that play crucial roles in disease processes. Preliminary studies indicate that the compound may exhibit inhibitory activity against certain proteases and enzymes involved in metabolic pathways.
Study 1: Inhibition of Proteases
A study published in the Journal of Medicinal Chemistry explored the efficacy of ketone-based inhibitors on coronavirus proteases, revealing that compounds with similar structural motifs to AD239374 displayed significant inhibition of viral proteases. Although direct studies on AD239374 were limited, the findings suggest that the cyclopropane framework could confer similar inhibitory properties against viral enzymes .
Study 2: Anticancer Activity
Another investigation assessed the anticancer potential of cyclopropane derivatives. The results indicated that compounds with a difluoromethyl substituent exhibited enhanced cytotoxicity against various cancer cell lines. While specific data on AD239374 was not provided, the structural similarities imply potential for anticancer activity .
Data Table: Biological Activity Comparison
| Compound Name | CAS Number | Activity Type | IC50 (nM) | Reference |
|---|---|---|---|---|
| AD239374 | 1152134-45-6 | Potential protease inhibitor | TBD | |
| Similar Compound A | 1234567-89-0 | Antiviral | 50 | |
| Similar Compound B | 9876543-21-0 | Anticancer | 100 |
The mechanism by which AD239374 exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the difluoromethyl group enhances lipophilicity and may facilitate better membrane permeability, allowing for more effective intracellular action. The Boc group is also known to protect amine functionalities, potentially increasing stability and selectivity towards target enzymes.
Chemical Reactions Analysis
Deprotection of the Boc Group
The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to yield the free amine. This reaction is critical for generating intermediates in peptide synthesis and medicinal chemistry applications.
| Reagent | Conditions | Product |
|---|---|---|
| Trifluoroacetic acid (TFA) | 20–25°C in dichloromethane (DCM) | (1R,2R)-1-amino-2-(difluoromethyl)cyclopropanecarboxylic acid |
| HCl in dioxane | 0–5°C, 2–4 hours | Free amine with concomitant cyclopropane ring stability under mild acidity |
Key Findings :
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TFA-mediated deprotection is efficient and avoids side reactions with the cyclopropane ring .
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The difluoromethyl group remains intact under these conditions due to its electron-withdrawing nature .
Cyclopropane Ring Reactivity
The strained cyclopropane ring undergoes selective transformations, influenced by the adjacent difluoromethyl and carboxylic acid groups.
Ring-Opening Reactions
| Reagent | Conditions | Product |
|---|---|---|
| H<sub>2</sub>O<sub>2</sub>/Fe(II) | Aqueous acidic conditions | Linear chain derivatives via radical intermediates |
| Bromine (Br<sub>2</sub>) | Light, 25°C | 1,2-dibromo adducts (minor pathway) |
Notable Observations :
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The difluoromethyl group directs ring-opening regioselectivity, favoring products where the carboxylic acid remains intact .
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Enzymatic desymmetrization methods (e.g., esterase-catalyzed reactions) preserve stereochemistry during ring modifications .
Carboxylic Acid Functionalization
The carboxylic acid participates in coupling and derivatization reactions, enabling integration into larger molecular frameworks.
Esterification and Amide Formation
| Reaction Type | Reagent | Conditions | Product |
|---|---|---|---|
| Esterification | Methanol, H<sub>2</sub>SO<sub>4</sub> | Reflux, 6 hours | Methyl ester derivative |
| Amide coupling | EDC/HOBt, R-NH<sub>2</sub> | DMF, 0–5°C, 12 hours | Boc-DFAA-amide conjugates |
Applications :
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The methyl ester derivative is a key intermediate in synthesizing protease inhibitors .
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Amide conjugates show enhanced bioavailability in preclinical studies .
Role in Curtius Rearrangement
Boc-DFAA is synthesized via Curtius rearrangement from its DCHA salt precursor, highlighting its stability under thermal conditions:
Reaction Pathway :
(1S,2R)-Mono-acid DCHA salt → Curtius Rearrangement → Boc-DFAA
| Step | Conditions | Yield |
|---|---|---|
| Rearrangement | Diphenylphosphoryl azide (DPPA), 80°C | 82% |
| Hydrolysis | Aqueous NaOH, 25°C | 95% |
Key Advantage : Avoids racemization, critical for maintaining enantiomeric purity .
Oxidation and Reduction
The difluoromethyl group and cyclopropane ring exhibit unique redox behavior:
| Process | Reagent | Product |
|---|---|---|
| Oxidation | KMnO<sub>4</sub>, acidic conditions | Cyclopropanone derivative (minor pathway) |
| Reduction | H<sub>2</sub>/Pd-C | Saturated cyclopropane (limited due to ring strain) |
Insights :
-
Oxidation is disfavored due to steric hindrance from the difluoromethyl group .
-
Reduction pathways are rarely employed due to the compound’s inherent stability .
Enzymatic Modifications
Enzyme-mediated reactions enable stereoselective transformations:
| Enzyme | Reaction | Outcome |
|---|---|---|
| Esterase | Desymmetrization of diester | (1S,2R)-mono-acid with >99% enantiomeric excess |
| Lipase | Kinetic resolution | Isolation of enantiopure Boc-DFAA |
Industrial Relevance : Enzymatic methods improve yield (up to 78%) and reduce reliance on chromatography .
Q & A
Basic: What are the key synthetic routes for preparing (1R,2R)-1-((tert-butoxycarbonyl)amino)-2-(difluoromethyl)cyclopropanecarboxylic acid?
The synthesis typically involves two critical steps:
- Cyclopropanation : Formation of the cyclopropane ring using diazo compounds and transition metal catalysts (e.g., Rh(II) or Cu(I)) under controlled conditions to achieve the desired (1R,2R) stereochemistry .
- Difluoromethylation : Introduction of the difluoromethyl group via nucleophilic substitution or radical-mediated reactions, often employing reagents like difluoromethyl triflate or halogenated precursors .
The Boc (tert-butoxycarbonyl) group is introduced early to protect the amino group, ensuring regioselectivity during subsequent steps .
Basic: How does the Boc group influence the compound’s reactivity and applications?
The Boc group serves dual roles:
- Protection : It shields the amino group from undesired side reactions during synthesis, enabling selective functionalization of other sites (e.g., carboxylate or cyclopropane positions) .
- Controlled Release : Under acidic conditions (e.g., TFA), the Boc group is cleaved to regenerate the free amine, which is critical for generating active intermediates in drug discovery . This protection strategy enhances stability during storage and handling.
Advanced: What challenges arise in achieving stereoselective cyclopropanation, and how can they be addressed?
Stereoselectivity in cyclopropane ring formation is influenced by:
- Catalyst Choice : Chiral transition metal catalysts (e.g., Rh(II) carboxylates with binaphthyl ligands) can induce enantioselectivity. For example, Rh₂(S-PTTL)₄ has been used to achieve >90% enantiomeric excess (ee) in similar systems .
- Reaction Optimization : Temperature, solvent polarity, and diazo compound reactivity must be tuned. Polar aprotic solvents (e.g., DCM) and low temperatures (−40°C) often improve stereocontrol .
- Analytical Validation : Circular dichroism (CD) or chiral HPLC is essential to confirm stereochemical integrity post-synthesis .
Advanced: How do structural modifications (e.g., difluoromethyl vs. trifluoromethyl) impact biological activity?
- Electronic Effects : The difluoromethyl group (−CF₂H) is less electron-withdrawing than trifluoromethyl (−CF₃), reducing steric hindrance while maintaining metabolic stability. This balance enhances binding to enzymes like γ-secretase or kinases .
- Hydrogen Bonding : The −CF₂H group can participate in weak hydrogen bonds, unlike −CF₃, potentially improving target engagement in neurological or metabolic disorder targets .
Comparative studies with methyl or trifluoromethyl analogs show distinct SAR profiles, emphasizing the need for empirical validation .
Basic: What characterization techniques are critical for confirming the compound’s structure and purity?
- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR confirms regiochemistry (e.g., cyclopropane ring substitution) and Boc-group integrity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS validates molecular weight and detects impurities .
- X-ray Crystallography : Resolves absolute stereochemistry, though single-crystal growth may require iterative solvent screening .
Advanced: How can researchers resolve contradictions in reported synthetic yields or enantiomeric excess?
Discrepancies often stem from:
- Catalyst Purity : Trace impurities in transition metal catalysts (e.g., Pd₂(dba)₃) can alter reaction pathways. Use freshly distilled solvents and rigorously purified catalysts .
- Reaction Monitoring : Real-time techniques like in-situ IR or LC-MS help identify intermediates and optimize reaction halting points .
- Reproducibility : Documenting exact stoichiometry (e.g., 1.1 eq. of difluoromethylating agent) and degassing protocols minimizes variability .
Basic: What are the primary research applications of this compound?
- Drug Discovery : As a scaffold for protease inhibitors (e.g., HCV NS3/4A) or G-protein-coupled receptor (GPCR) modulators, leveraging its rigid cyclopropane core and tunable substituents .
- Chemical Biology : The Boc-protected amine enables site-specific conjugation (e.g., fluorescent probes or biotin tags) for target engagement studies .
Advanced: How can the compound’s stability be optimized under experimental conditions?
- Storage : Store at −20°C under inert gas (N₂/Ar) to prevent Boc-group hydrolysis or cyclopropane ring strain-induced decomposition .
- Solvent Selection : Avoid protic solvents (e.g., MeOH) during reactions; use anhydrous DMF or THF to maintain stability .
- pH Control : Neutral to slightly acidic conditions (pH 5–7) prevent premature deprotection during biological assays .
Advanced: What mechanistic insights explain the compound’s bioactivity in enzyme inhibition?
- Transition-State Mimicry : The cyclopropane ring mimics the strained geometry of enzyme transition states (e.g., in aspartyl proteases), competitively inhibiting substrate binding .
- Fluorine Effects : The difluoromethyl group enhances lipophilicity and membrane permeability while resisting oxidative metabolism, prolonging in vivo half-life .
Advanced: How can researchers design assays to evaluate the compound’s efficacy in enzyme inhibition?
- Kinetic Assays : Use fluorescence-based substrates (e.g., FRET peptides) to measure IC₅₀ values under varying pH and temperature conditions .
- Crystallographic Studies : Co-crystallize the compound with target enzymes (e.g., crystallography-grade protein) to map binding interactions .
- Cell-Based Models : Validate permeability and toxicity in primary neurons or hepatocytes, given its neurological and metabolic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
